molecular formula C22H38O2 B1233022 13,16,19-Docosatrienoic acid CAS No. 59708-86-0

13,16,19-Docosatrienoic acid

Cat. No.: B1233022
CAS No.: 59708-86-0
M. Wt: 334.5 g/mol
InChI Key: WBBQTNCISCKUMU-IUQGRGSQSA-N
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Description

13,16,19-Docosatrienoic acid is a very long-chain omega-3 fatty acid with the chemical formula C22H38O2. It is characterized by three double bonds located at positions 13, 16, and 19 in its carbon chain. This compound is a rare fatty acid and is not commonly found in the typical phospholipid pool of polyunsaturated fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,16,19-Docosatrienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from commercially available fatty acid precursors, which undergo a series of elongation and desaturation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. it can be produced through biotechnological methods involving the use of genetically modified microorganisms that can elongate and desaturate fatty acids to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 13,16,19-Docosatrienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Saturated fatty acids.

    Esterification: Fatty acid esters.

Scientific Research Applications

13,16,19-Docosatrienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 13,16,19-Docosatrienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also acts as a ligand for certain receptors and enzymes, modulating their activity. For example, it inhibits the binding of leukotriene B4 to neutrophil membranes, which can reduce inflammation .

Comparison with Similar Compounds

  • 13,16,19-Docosapentaenoic acid
  • 13,16,19-Docosahexaenoic acid
  • 11,14,17-Eicosatrienoic acid

Comparison: 13,16,19-Docosatrienoic acid is unique due to its specific double bond positions and its rarity. Unlike more common omega-3 fatty acids such as docosahexaenoic acid, it is less prevalent in natural sources and has distinct biological activities, particularly in its anti-inflammatory effects .

Properties

CAS No.

59708-86-0

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

(13E,16E,19E)-docosa-13,16,19-trienoic acid

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+

InChI Key

WBBQTNCISCKUMU-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)O

SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O

Synonyms

13,16,19-docosatrienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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